3-(4-Fluorotetrahydro-2H-pyran-4-yl)benzaldehyde
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Overview
Description
3-(4-Fluorotetrahydro-2H-pyran-4-yl)benzaldehyde is an organic compound that features a benzaldehyde group attached to a tetrahydropyran ring substituted with a fluorine atom
Scientific Research Applications
3-(4-Fluorotetrahydro-2H-pyran-4-yl)benzaldehyde has several applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-(4-Fluorotetrahydro-2H-pyran-4-yl)benzaldehyde is the κ-opioid receptor (KOR) . KOR antagonists are potential therapeutic drugs for treating migraines and stress-related emotional disorders, including depression, anxiety, and drug abuse .
Mode of Action
This compound acts as an effective selective KOR antagonist . It interacts with KORs, blocking their activity and preventing the normal action of endogenous ligands .
Biochemical Pathways
Given its role as a kor antagonist, it likely impacts pathways involving opioid signaling .
Pharmacokinetics
The compound has good in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and in vivo pharmacokinetic characteristics . These properties influence the bioavailability of the compound, determining how much of the drug reaches its target site of action .
Result of Action
As a kor antagonist, it likely reduces the activity of kors, potentially alleviating symptoms of conditions like migraines and stress-related emotional disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorotetrahydro-2H-pyran-4-yl)benzaldehyde typically involves the reaction of 4-fluoro-tetrahydro-2H-pyran with benzaldehyde under specific conditions. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent in tetrahydrofuran (THF) solvent . The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorotetrahydro-2H-pyran-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-(4-fluoro-tetrahydro-2H-pyran-4-yl)benzoic acid.
Reduction: Formation of 3-(4-fluoro-tetrahydro-2H-pyran-4-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 4-(tetrahydro-2H-pyran-4-yl)benzaldehyde
- 3-(tetrahydro-2H-pyran-4-yl)benzaldehyde
- 4-fluoro-benzaldehyde
Uniqueness
3-(4-Fluorotetrahydro-2H-pyran-4-yl)benzaldehyde is unique due to the presence of both a fluorine atom and a tetrahydropyran ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-fluorooxan-4-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c13-12(4-6-15-7-5-12)11-3-1-2-10(8-11)9-14/h1-3,8-9H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAPKIGZRUTKJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC(=C2)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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